Cas no 2092532-64-2 (4-bromo-5-methoxy-2-methyl-indazole)

4-Bromo-5-methoxy-2-methyl-indazole is a halogenated indazole derivative with a methoxy substituent at the 5-position and a methyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation, making it useful in the development of biologically active molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in cross-coupling reactions and other transformations. The compound is typically supplied with high purity, making it suitable for precise synthetic applications.
4-bromo-5-methoxy-2-methyl-indazole structure
2092532-64-2 structure
商品名:4-bromo-5-methoxy-2-methyl-indazole
CAS番号:2092532-64-2
MF:C9H9BrN2O
メガワット:241.08
MDL:MFCD30528776
CID:5105467
PubChem ID:122173286

4-bromo-5-methoxy-2-methyl-indazole 化学的及び物理的性質

名前と識別子

    • 4-bromo-5-methoxy-2-methyl-indazole
    • 2H-Indazole, 4-bromo-5-methoxy-2-methyl-
    • AS-79308
    • SY322957
    • 4-bromo-5-methoxy-2-methylindazole
    • P19808
    • MFCD30528776
    • 4-Bromo-5-methoxy-2-methyl-2H-indazole
    • 2092532-64-2
    • MDL: MFCD30528776
    • インチ: 1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3
    • InChIKey: MFRLEECRJCALIB-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C(Br)=C(OC)C=C2)=CN1C

計算された属性

  • せいみつぶんしりょう: 239.98983g/mol
  • どういたいしつりょう: 239.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

4-bromo-5-methoxy-2-methyl-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1319-100MG
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97%
100MG
¥ 825.00 2023-04-06
eNovation Chemicals LLC
D656014-10G
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97%
10g
$3105 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1319-10G
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97%
10g
¥ 16,500.00 2023-04-06
Chemenu
CM425227-10g
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 95%+
10g
$3000 2023-02-17
Aaron
AR01JWQ2-250mg
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97%
250mg
$229.00 2025-02-11
A2B Chem LLC
BA07390-100mg
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 95%
100mg
$132.00 2024-04-20
abcr
AB566173-500mg
4-Bromo-5-methoxy-2-methyl-indazole; .
2092532-64-2
500mg
€635.20 2024-07-20
1PlusChem
1P01JWHQ-100mg
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97.00%
100mg
$120.00 2023-12-19
eNovation Chemicals LLC
D656014-5g
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97%
5g
$1860 2025-02-21
eNovation Chemicals LLC
D656014-100mg
4-bromo-5-methoxy-2-methyl-indazole
2092532-64-2 97%
100mg
$155 2025-02-21

4-bromo-5-methoxy-2-methyl-indazole 関連文献

4-bromo-5-methoxy-2-methyl-indazoleに関する追加情報

4-Bromo-5-Methoxy-2-Methyl-Indazole (CAS No. 2092532-64-2): An Emerging Compound in Medicinal Chemistry

4-Bromo-5-methoxy-2-methyl-indazole (CAS No. 2092532-64-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the indazole class, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 4-bromo-5-methoxy-2-methyl-indazole.

The chemical structure of 4-bromo-5-methoxy-2-methyl-indazole is characterized by a bromine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indazole ring. The presence of these substituents imparts unique physical and chemical properties to the molecule, making it an interesting candidate for further investigation. The indazole ring itself is a bicyclic heterocycle consisting of a benzene ring fused with a pyrazole ring, which contributes to its stability and reactivity.

The synthesis of 4-bromo-5-methoxy-2-methyl-indazole can be achieved through various routes, depending on the availability of starting materials and the desired yield. One common approach involves the reaction of 1H-indazole with bromine and methanol in the presence of a suitable catalyst. Another method involves the sequential substitution reactions on a pre-formed indazole scaffold. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, such as microwave-assisted synthesis and catalytic methods using metal complexes.

In terms of biological activities, 4-bromo-5-methoxy-2-methyl-indazole has shown promising results in several areas. Studies have demonstrated its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary research has indicated that 4-bromo-5-methoxy-2-methyl-indazole exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These findings are particularly relevant given the increasing need for new therapeutic options in oncology.

The neuroprotective effects of 4-bromo-5-methoxy-2-methyl-indazole have also been explored. Research suggests that this compound can protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve modulation of signaling pathways related to cell survival and death.

Beyond its direct biological activities, 4-bromo-5-methoxy-2-methyl-indazole has also been investigated as a scaffold for drug discovery. Its structural flexibility allows for the introduction of various functional groups to optimize pharmacological properties such as potency, selectivity, and bioavailability. This makes it an attractive starting point for developing new drugs with improved therapeutic profiles.

In conclusion, 4-bromo-5-methoxy-2-methyl-indazole (CAS No. 2092532-64-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:2092532-64-2)4-bromo-5-methoxy-2-methyl-indazole
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清らかである:99%/99%/99%/99%
はかる:100mg/250mg/500mg/1g
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